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A Comparative Analysis of JNJ-53718678 and Other Novel Respiratory Syncytial Virus (RSV)

Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The landscape of respiratory syncytial virus (RSV) therapeutics is rapidly evolving, with several

novel small-molecule inhibitors showing promise in clinical trials. This guide provides a

comparative overview of the efficacy of JNJ-53718678 (also known as rilematovir) against

other leading RSV inhibitors: ziresovir (AK0529), presatovir, and sisunatovir (RV521). All four

compounds are fusion inhibitors that target the RSV fusion (F) protein, a critical component for

viral entry into host cells.[1][2][3][4] By binding to the F protein, these inhibitors prevent the

conformational changes necessary for the fusion of the viral envelope with the host cell

membrane, thereby halting the infection at an early stage.[1][2][3][4]

Quantitative Efficacy Data
The following tables summarize key quantitative data from clinical trials of JNJ-53718678 and

its comparators.

Table 1: Efficacy of RSV Fusion Inhibitors in Pediatric/Infant Populations
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Inhibitor
Trial

Name/Identifier

Patient

Population

Primary Efficacy

Endpoint
Key Findings

JNJ-53718678

(Rilematovir)

CROCuS /

NCT03656510

Hospitalized and

outpatient

children (≥28

days to ≤3 years)

with RSV

Positive dose-

response

relationship in

the area under

the curve (AUC)

of RSV RNA viral

load from

baseline to Day

5.[5][6]

The study was

terminated

prematurely for

strategic reasons

not related to

safety. A small

but favorable

antiviral effect

was observed.[6]

In a preceding

Phase 1b study

in hospitalized

infants, a median

RSV viral load

change from

baseline by Day

3 was -1.98

log10 copies/mL

for JNJ-

53718678 versus

-0.32 log10

copies/mL for

placebo.[7]

Ziresovir

(AK0529)

AIRFLO /

NCT04231968

Hospitalized

infants (1 to 24

months) with

RSV infection

Change from

baseline in Wang

bronchiolitis

clinical score at

Day 3.[8][9]

Statistically

significant

greater reduction

in Wang

bronchiolitis

score compared

to placebo (-3.4

vs -2.7;

p=0.002).[8]

Significant

reduction in viral
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load at Day 5

(-2.5 vs -1.9

log10 copies/mL;

p=0.006).[8]

Sisunatovir

(RV521)

REVIRAL 1 /

NCT04225897

Hospitalized

infants (1 to 36

months) with

RSV lower

respiratory tract

infection (LRTI)

Safety,

tolerability,

pharmacokinetic

s, and antiviral

effect.[10]

Part C of the

study was

terminated for

strategic

reasons, with no

safety concerns.

[10] Efficacy data

from this trial is

not yet fully

available in the

public domain.

Table 2: Efficacy of RSV Fusion Inhibitors in Adult Populations
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Inhibitor
Trial

Name/Identifier

Patient

Population

Primary Efficacy

Endpoint
Key Findings

JNJ-53718678

(Rilematovir)

PRIMROSE /

NCT04978337

Adult outpatients

(18-85 years) at

high risk for RSV

disease

progression

Time to

resolution of

RSV lower

respiratory tract

disease (LRTD)

symptoms.[11]

[12]

This study was

discontinued for

strategic reasons

unrelated to

safety.[11] A prior

Phase 2a study

in non-

hospitalized

adults showed

clinical benefit in

antiviral activity.

[13]

Presatovir NCT02254421

Hematopoietic

cell transplant

(HCT) recipients

with RSV lower

respiratory tract

infection (LRTI)

Time-weighted

average change

in nasal RSV

viral load through

Day 9.[14][15]

No significant

difference in viral

load change

compared to

placebo (-1.12 vs

-1.09 log10

copies/mL;

p=0.94).[14][15]

Did not improve

clinical

outcomes.[14]
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Sisunatovir

(RV521)

NCT03258502

(Human

Challenge Study)

Healthy adults

experimentally

infected with

RSV

Area under the

curve (AUC) for

viral load.[16][17]

Significant

reduction in viral

load and disease

severity

compared to

placebo.[16][17]

Daily nasal

mucus weight

was also

significantly

reduced.[16]

Signaling Pathway and Mechanism of Action
The primary mechanism of action for JNJ-53718678 and the compared inhibitors involves the

disruption of the RSV F protein-mediated fusion process. This process is essential for the virus

to enter host cells and to spread to adjacent cells through syncytia formation.

RSV Virion Host Cell

Respiratory Syncytial Virus F Protein (pre-fusion) Host Cell Receptor1. Attachment & Binding

Host Cell Membrane

F Protein (post-fusion)

2. Conformational Change
(Triggering)

JNJ-53718678 Inhibition

Ziresovir, Presatovir,
Sisunatovir

Inhibition

Viral Entry3. Membrane Fusion

Click to download full resolution via product page

Caption: Mechanism of RSV Fusion and Inhibition.
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Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial data.

Below are summaries of the experimental protocols for the key studies cited.

JNJ-53718678 (Rilematovir) - CROCuS Study
(NCT03656510)

Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled,

adaptive study.[6]

Participants: Children aged ≥28 days and ≤3 years with acute respiratory tract infection due

to RSV, including both hospitalized patients and outpatients.[5]

Intervention: Participants were randomized to receive either a low or high dose of JNJ-

53718678 oral suspension or a placebo, administered daily for 7 days. Dosing was based on

weight and age.[5][6]

Primary Endpoint Assessment: The primary objective was to determine the antiviral activity

by assessing the area under the curve (AUC) of RSV RNA viral load from nasal swabs,

measured from baseline through Day 5.[6]

Viral Load Quantification: RSV RNA viral load from nasal swabs was quantified using reverse

transcription-quantitative polymerase chain reaction (RT-qPCR).[6]

Safety and Tolerability: Assessed through the monitoring of adverse events, laboratory tests,

and electrocardiograms throughout the study.[5]
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Screening & Enrollment
(Children with RSV)

Randomization (1:1:1)

JNJ-53718678 (Low Dose)
7 days

JNJ-53718678 (High Dose)
7 days

Placebo
7 days

Assessments:
- Nasal Swabs (Viral Load)

- Clinical Symptoms
- Safety Monitoring

Primary Endpoint:
Viral Load AUC to Day 5

Click to download full resolution via product page

Caption: JNJ-53718678 CROCuS Study Workflow.

Ziresovir (AK0529) - AIRFLO Study (NCT04231968)
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter study.[8]

[9]

Participants: Hospitalized infants aged 1 to 24 months with confirmed RSV infection.[8][9]

Intervention: Participants were randomized in a 2:1 ratio to receive either ziresovir or a

placebo, administered orally twice daily for 5 days. Dosing was based on body weight.[8][18]

Primary Endpoint Assessment: The primary endpoint was the change from baseline in the

Wang bronchiolitis clinical score at Day 3 of treatment. This score assesses the severity of

respiratory distress.[8][9]
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Key Secondary Endpoint: Evaluation of the antiviral effect of ziresovir compared to placebo,

measured by the change in viral load on Day 5.[19]

Viral Load Quantification: Nasal swabs were collected, and RSV viral load was quantified.[8]

Safety Assessment: Safety and tolerability were monitored through the incidence of adverse

events.[18]

Enrollment
(Hospitalized Infants with RSV)

Randomization (2:1)

Ziresovir (by weight)
Twice daily for 5 days

Placebo
Twice daily for 5 days

Primary Endpoint (Day 3):
Change in Wang Bronchiolitis Score

Secondary Endpoint (Day 5):
Change in Viral Load

Safety Monitoring

Click to download full resolution via product page

Caption: Ziresovir AIRFLO Study Workflow.

Presatovir - Phase 2b Study (NCT02254421)
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Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, multicenter study.

[14][15]

Participants: Hematopoietic cell transplant (HCT) recipients with RSV lower respiratory tract

infection (LRTI).[14][15]

Intervention: Patients were randomized 1:1 to receive either oral presatovir (200 mg) or a

placebo every 4 days for 5 doses.[15]

Primary Endpoint Assessment: The primary endpoint was the time-weighted average change

in nasal RSV viral load from Day 1 to Day 9.[14][15]

Viral Load Quantification: Nasal RSV viral load was measured by RT-qPCR.[14]

Secondary Endpoints: Included clinical outcomes such as supplemental oxygen-free days,

incidence of respiratory failure, and all-cause mortality.[14][15]

Sisunatovir (RV521) - Human Challenge Study
(NCT03258502)

Study Design: A randomized, double-blind, placebo-controlled human challenge study.[16]

[17]

Participants: Healthy adult volunteers.[16][17]

Intervention: Participants were experimentally inoculated with RSV-A Memphis-37b. Upon

confirmation of infection (or 5 days post-inoculation), they received either sisunatovir (350

mg or 200 mg) or a placebo orally every 12 hours for 5 days.[16]

Primary Endpoint Assessment: The primary endpoint was the area under the curve (AUC) for

viral load, assessed by RT-qPCR of nasal wash samples.[16]

Clinical Assessments: Daily nasal mucus weight and symptom scores were recorded.[16][20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7108198/
https://pubmed.ncbi.nlm.nih.gov/31915807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7108198/
https://pubmed.ncbi.nlm.nih.gov/31915807/
https://pubmed.ncbi.nlm.nih.gov/31915807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7108198/
https://pubmed.ncbi.nlm.nih.gov/31915807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7108198/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7108198/
https://pubmed.ncbi.nlm.nih.gov/31915807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6985722/
https://pubmed.ncbi.nlm.nih.gov/31712214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6985722/
https://pubmed.ncbi.nlm.nih.gov/31712214/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6985722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6985722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6985722/
https://www.bioworld.com/articles/663710-reviral-reports-promising-outcome-from-phase-iia-challenge-study-of-rv-521-in-rsv?v=preview
https://www.benchchem.com/product/b1673003?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Facebook [cancer.gov]

2. What is Ziresovir used for? [synapse.patsnap.com]

3. taylorandfrancis.com [taylorandfrancis.com]

4. What is Sisunatovir used for? [synapse.patsnap.com]

5. ClinicalTrials.gov [clinicaltrials.gov]

6. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety
of Rilematovir in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract
Infection Due to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

9. ClinicalTrials.gov [clinicaltrials.gov]

10. ClinicalTrials.gov [clinicaltrials.gov]

11. ClinicalTrials.gov [clinicaltrials.gov]

12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

14. A Phase 2b, Randomized, Double-blind, Placebo-Controlled Multicenter Study Evaluating
Antiviral Effects, Pharmacokinetics, Safety, and Tolerability of Presatovir in Hematopoietic
Cell Transplant Recipients with Respiratory Syncytial Virus Infection of the Lower Respiratory
Tract - PMC [pmc.ncbi.nlm.nih.gov]

15. A Phase 2b, Randomized, Double-blind, Placebo-Controlled Multicenter Study Evaluating
Antiviral Effects, Pharmacokinetics, Safety, and Tolerability of Presatovir in Hematopoietic
Cell Transplant Recipients with Respiratory Syncytial Virus Infection of the Lower Respiratory
Tract - PubMed [pubmed.ncbi.nlm.nih.gov]

16. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study
of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F
Protein - PMC [pmc.ncbi.nlm.nih.gov]

17. A Randomized, Placebo-Controlled, Respiratory Syncytial Virus Human Challenge Study
of the Antiviral Efficacy, Safety, and Pharmacokinetics of RV521, an Inhibitor of the RSV-F
Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

18. ArkBio Announces Publication of Phase 3 Clinical Trial Results of Ziresovir for the
Treatment of RSV Infection in The New England Journal of Medicine [arkbiosciences.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.cancer.gov/publications/dictionaries/cancer-drug/def/rilematovir
https://synapse.patsnap.com/article/what-is-ziresovir-used-for
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/Presatovir/
https://synapse.patsnap.com/article/what-is-sisunatovir-used-for
https://clinicaltrials.gov/study/NCT03656510
https://pmc.ncbi.nlm.nih.gov/articles/PMC11192697/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11192697/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11192697/
https://www.researchgate.net/publication/340129753_Pharmacokinetics_Safety_and_Antiviral_Effects_of_Multiple_Doses_of_the_Respiratory_Syncytial_Virus_Fusion_Protein_Inhibitor_JNJ-53718678_in_Infants_Hospitalized_with_RSV_Infection_A_Randomized_Phase_1
https://www.appliedclinicaltrialsonline.com/view/ziresovir-rsv-infants-children-viral-load-airflo-trial
https://clinicaltrials.gov/study/NCT04231968
https://www.clinicaltrials.gov/study/NCT04225897
https://clinicaltrials.gov/study/NCT04978337
https://cdn.clinicaltrials.gov/large-docs/37/NCT04978337/SAP_003.pdf
https://cdn.clinicaltrials.gov/large-docs/37/NCT04978337/Prot_002.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7108198/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7108198/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7108198/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7108198/
https://pubmed.ncbi.nlm.nih.gov/31915807/
https://pubmed.ncbi.nlm.nih.gov/31915807/
https://pubmed.ncbi.nlm.nih.gov/31915807/
https://pubmed.ncbi.nlm.nih.gov/31915807/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6985722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6985722/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6985722/
https://pubmed.ncbi.nlm.nih.gov/31712214/
https://pubmed.ncbi.nlm.nih.gov/31712214/
https://pubmed.ncbi.nlm.nih.gov/31712214/
https://www.arkbiosciences.com/80/92
https://www.arkbiosciences.com/80/92
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


19. Ark Biopharmaceutical Presents Positive Results in Phase 3 AIRFLO Study of Ziresovir
in RSV-Infected Hospitalized Infants at 12th International RSV Symposium
[arkbiosciences.com]

20. | BioWorld [bioworld.com]

To cite this document: BenchChem. [comparing efficacy of JNJ 2408068 with other RSV
inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673003#comparing-efficacy-of-jnj-2408068-with-
other-rsv-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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